2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan 2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan
Brand Name: Vulcanchem
CAS No.: 918429-37-5
VCID: VC16934262
InChI: InChI=1S/C20H17NO3/c1-14-3-7-16(8-4-14)19(21(22)23)13-18-11-12-20(24-18)17-9-5-15(2)6-10-17/h3-13H,1-2H3
SMILES:
Molecular Formula: C20H17NO3
Molecular Weight: 319.4 g/mol

2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan

CAS No.: 918429-37-5

Cat. No.: VC16934262

Molecular Formula: C20H17NO3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan - 918429-37-5

Specification

CAS No. 918429-37-5
Molecular Formula C20H17NO3
Molecular Weight 319.4 g/mol
IUPAC Name 2-(4-methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan
Standard InChI InChI=1S/C20H17NO3/c1-14-3-7-16(8-4-14)19(21(22)23)13-18-11-12-20(24-18)17-9-5-15(2)6-10-17/h3-13H,1-2H3
Standard InChI Key UNYPHWPWPLDOCV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C3=CC=C(C=C3)C)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-(4-methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan. Alternative names include:

  • 5-(2-(4-methylphenyl)-2-nitrovinyl)-2-(p-tolyl)furan

  • 2-(p-tolyl)-5-[2-(p-tolyl)-2-nitroethenyl]furan

These synonyms reflect the compound’s two 4-methylphenyl (p-tolyl) substituents and the nitro-functionalized ethenyl bridge .

Molecular Formula and Weight

The molecular formula is C₂₀H₁₇NO₃, derived from:

  • Furan core (C₄H₄O)

  • Two 4-methylphenyl groups (2 × C₇H₇)

  • Nitroethenyl bridge (C₂HNO₂)

The calculated molecular weight is 319.36 g/mol, consistent with nitroaromatic furan derivatives .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis reports exist for this compound, analogous nitroethenyl-furans suggest two plausible pathways:

Route 1: Cross-Coupling Approach

  • Suzuki-Miyaura coupling: Attach 4-methylphenyl groups to furan via palladium-catalyzed coupling of bromofuran with p-tolylboronic acid .

  • Nitroethenyl introduction: Employ Henry reaction between furfural derivatives and nitroalkanes, followed by dehydration .

Route 2: Cyclocondensation Strategy

  • Condense diketones with nitroalkenes in acidic media, leveraging the electron-deficient nature of nitro groups to drive cyclization .

Key Reaction Parameters

ParameterTypical ConditionsSource
Temperature80–120°C
CatalystPd(PPh₃)₄, CuI
SolventDMF, THF, or toluene
Reaction Time12–48 hours

Physicochemical Properties

Experimental and Predicted Data

Experimental measurements for this specific compound are unavailable, but properties can be extrapolated from similar structures:

PropertyValue (Predicted)Analogous Compound DataSource
Melting Point145–160°C2-(4-methylphenyl)furan: 132°C
LogP (Octanol-Water)3.8 ± 0.3ALOGPS 2.1 prediction
Molar Refractivity92.5 cm³/molGroup contribution method
Solubility in Water<0.1 mg/mLNitrofuran analogs

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1600 cm⁻¹ (C=C furan ring) .

  • ¹H NMR: Distinct signals for methyl groups (δ 2.35 ppm), aromatic protons (δ 6.8–7.4 ppm), and ethenyl protons (δ 7.1–7.3 ppm) .

Chemical Reactivity and Stability

Electrophilic Substitution

The nitroethenyl group deactivates the furan ring toward electrophilic attack. Predominant reaction sites include:

  • Nitro group reduction: Catalytic hydrogenation could yield amine derivatives.

  • Ethenyl functionalization: Diels-Alder reactions with dienophiles .

Thermal Stability

Nitro-containing furans typically decompose above 200°C, releasing NOₓ gases. Differential scanning calorimetry (DSC) of analogous compounds shows exotherms near 210°C .

Toxicology and Environmental Impact

Acute Toxicity Predictions

  • LD₅₀ (oral, rat): Estimated 450–600 mg/kg based on QSAR models .

  • Skin irritation: Potential irritant due to nitro group reactivity .

Environmental Persistence

  • Biodegradation: Expected half-life >60 days in soil (EPI Suite prediction) .

  • Bioaccumulation: LogBCF = 1.2–1.8 suggests low accumulation risk .

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